molecular formula C21H18N2O5S B15036234 2,6-dimethoxy-4-[(Z)-(8-methyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate

2,6-dimethoxy-4-[(Z)-(8-methyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate

Cat. No.: B15036234
M. Wt: 410.4 g/mol
InChI Key: DOEHSODCOBYBAV-YVLHZVERSA-N
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Description

2,6-DIMETHOXY-4-{[8-METHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazolo[3,2-a][1,3]benzimidazole core, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-{[8-METHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethoxybenzaldehyde with 8-methyl-3-oxo-1,3-thiazolo[3,2-a][1,3]benzimidazole in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-{[8-METHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-DIMETHOXY-4-{[8-METHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-{[8-METHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxy-4-methylphenol
  • 4-Allyl-2,6-dimethoxyphenol
  • 1,3,4-Thiadiazole derivatives

Uniqueness

2,6-DIMETHOXY-4-{[8-METHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL ACETATE is unique due to its specific structural features and the presence of the thiazolo[3,2-a][1,3]benzimidazole core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(Z)-(5-methyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C21H18N2O5S/c1-11-6-5-7-14-18(11)22-21-23(14)20(25)17(29-21)10-13-8-15(26-3)19(28-12(2)24)16(9-13)27-4/h5-10H,1-4H3/b17-10-

InChI Key

DOEHSODCOBYBAV-YVLHZVERSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)N3C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC(=O)C)OC)/SC3=N2

Canonical SMILES

CC1=C2C(=CC=C1)N3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC(=O)C)OC)SC3=N2

Origin of Product

United States

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